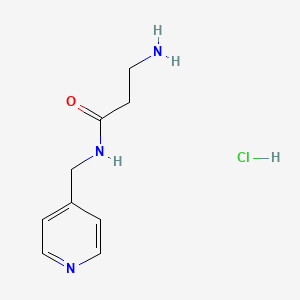
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride
Overview
Description
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the CAS Number: 90303-23-4 . It has a molecular weight of 201.66 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Inflammation Inhibition
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has been explored for its potential in inflammation inhibition. Dassonville et al. (2008) synthesized N-pyridinyl(methyl)indolylpropanamides, including compounds closely related to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride, and investigated their role as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). The study highlighted the potency of specific compounds in topical and systemic inflammation inhibition, indicating potential applications in treating conditions characterized by inflammation Dassonville et al., 2008.
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of compounds structurally similar to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride. Idris et al. (2011) synthesized and evaluated the anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed significant activity in seizure test models, suggesting the potential of structurally related compounds like 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in managing seizures and possibly other neurological disorders Idris et al., 2011.
Chemical Synthesis and Pharmacomodulation
The molecule has been a subject of interest in chemical synthesis and pharmacomodulation studies. For example, Tan et al. (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the importance of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in synthesizing diverse compounds Tan et al., 2017. Lim et al. (2018) also explored pathways for the synthesis of similar compounds, further emphasizing the molecule's role in the development of new chemical entities Lim et al., 2018.
Copper Complexation for Inflammatory Treatment
The complexation properties of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride with metals have been studied, particularly with copper. Jackson et al. (2016) designed a derivative of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride as a potential chelator of copper, aiming to enhance the dermal absorption and bioavailability of copper for treating inflammation associated with rheumatoid arthritis. The study provided insights into the stability constants, structure, and spectroscopic properties of the copper complex, underlining the compound's therapeutic potential Jackson et al., 2016.
Safety And Hazards
properties
IUPAC Name |
3-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;/h2-3,5-6H,1,4,7,10H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZPMCBGZTWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
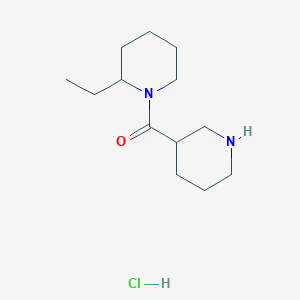
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
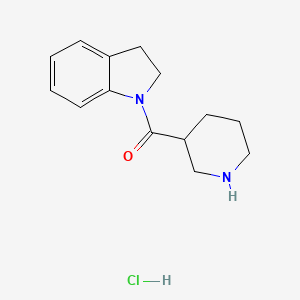
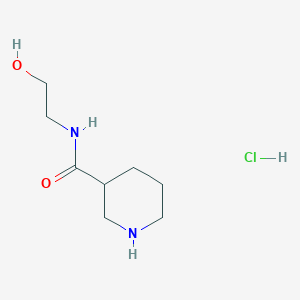
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
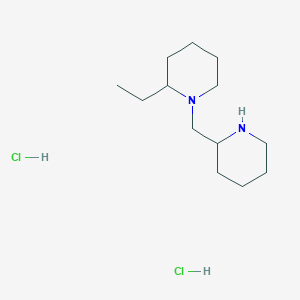
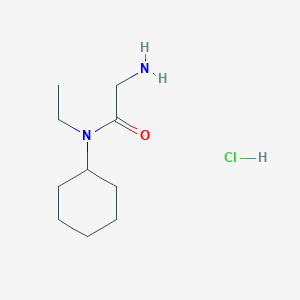
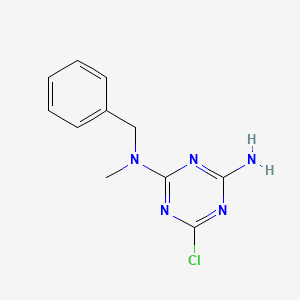

![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)